N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(22-15)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBQCDSIIXIHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base like potassium carbonate in acetone.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions:
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally similar 1,3,4-thiadiazole derivatives:
Key Observations :
- Substituent Effects : The benzylsulfanyl group in the target compound is structurally analogous to the benzylthio group in 5h . Chlorination of the benzyl group (e.g., 5j) slightly increases melting points (138–140°C vs. 133–135°C), likely due to enhanced intermolecular interactions .
- Cyclohexanecarboxamide vs.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the thiadiazole family. Thiadiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.48 g/mol. The compound features a benzylsulfanyl group attached to a thiadiazole ring and is linked to a cyclohexanecarboxamide moiety.
Biological Activity
This compound exhibits various biological activities. Key findings include:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. It has shown promise in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression and microbial resistance.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Modulation : It potentially inhibits key enzymes involved in metabolic pathways critical for tumor growth and microbial survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Mohamed et al. (2020) | Reported significant anticancer activity with a related thiadiazole derivative against MCF-7 cells with over 70% inhibition at certain concentrations. |
| Rady et al. (2021) | Evaluated antimicrobial properties of related compounds; showed promising results against E. coli and S. aureus. |
| Ali et al. (2023) | Investigated the enzyme inhibition profile; found that certain derivatives effectively inhibited carbonic anhydrase enzymes linked to tumor progression. |
Q & A
Q. What are the typical synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?
The synthesis involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A validated approach includes:
- Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide in a basic medium (e.g., NaOH) to form 5-amino-1,3,4-thiadiazole-2-thiol .
- Functionalization : Introducing the benzylsulfanyl group via alkylation using benzyl bromide or iodide under reflux in ethanol .
- Carboxamide coupling : Reacting the thiadiazole intermediate with cyclohexanecarbonyl chloride in dichloromethane using a base (e.g., triethylamine) .
Key reagents : Carbon disulfide, benzyl halides, cyclohexanecarbonyl chloride.
Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Characterization requires:
- NMR spectroscopy : H and C NMR confirm substituent integration and connectivity (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm) .
- IR spectroscopy : Peaks at 1650–1680 cm indicate carboxamide C=O stretching .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 392.1) .
- Elemental analysis : Confirms C, H, N, S composition (±0.4% tolerance) .
Q. What are common chemical reactions observed in this compound?
Reactivity centers on the thiadiazole ring and substituents:
- Oxidation : Benzylsulfanyl group oxidizes to sulfoxide (HO, acetic acid) or sulfone (KMnO, acidic conditions) .
- Nucleophilic substitution : Thiolate intermediates react with alkyl halides to replace the benzyl group .
- Hydrolysis : Carboxamide hydrolyzes to carboxylic acid under strong acidic/basic conditions (e.g., HCl reflux) .
Q. Reaction Table :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | HO, CHCOOH | Sulfoxide derivative |
| Substitution | Methyl iodide, KCO | Methylsulfanyl analog |
Advanced Research Questions
Q. How can researchers optimize synthesis conditions for higher yields?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance thiadiazole cyclization efficiency .
- Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve benzylsulfanyl group incorporation .
Q. Table: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization pH | 9–10 | 75–85% |
| Alkylation Time | 6–8 hrs | 90% purity |
| Carboxamide Coupling | 0–5°C | 70–80% yield |
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Mitigation approaches:
Q. What computational methods predict biological targets for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Maestro to screen against enzyme targets (e.g., cyclooxygenase-2) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (20 ns trajectories) .
- QSAR models : Use MOE or RDKit to correlate substituent effects with activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified sulfanyl groups (e.g., 4-fluorobenzyl) or carboxamide chains .
- Bioactivity profiling : Test against panels of enzymes (e.g., kinases) or cancer cell lines (NCI-60) .
- Data analysis : Apply multivariate regression to identify critical substituent parameters (e.g., logP, H-bond donors) .
Q. SAR Table :
| Substituent Modification | Biological Activity (IC) | Key Trend |
|---|---|---|
| Benzylsulfanyl → 4-F-Benzyl | COX-2 inhibition: 1.2 µM → 0.8 µM | Enhanced potency |
| Cyclohexane → Phenyl | Anticancer (MCF-7): 15 µM → 25 µM | Reduced activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
